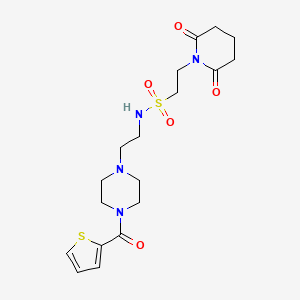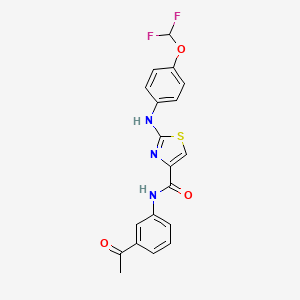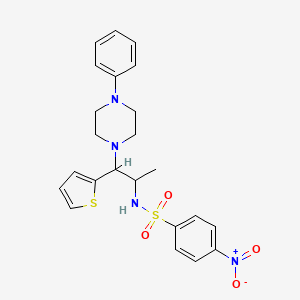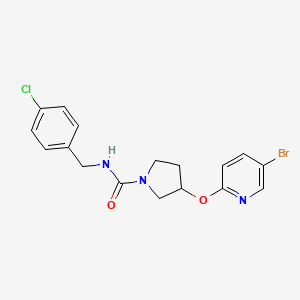
2-Methoxy-4-nitrophenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-nitrophenyl thiocyanate is a chemical compound with the molecular formula C8H6N2O3S . It is also known as 1-isothiocyanato-2-methoxy-4-nitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a nitro group, and an isothiocyanate group . The molecular weight of the compound is 210.210 g/mol .Physical and Chemical Properties Analysis
This compound appears as a yellow to green to red to brown powder or lumps . It has a melting point of 105.0-115.0°C .Aplicaciones Científicas De Investigación
Electrochemical Reduction Mechanism
One application involves its role in studying the electrochemical reduction mechanisms of aryl thiocyanates. Research by Houmam, Hamed, and Still (2003) explores the electrochemical reduction of aryl thiocyanates, including p-methoxy- and 3,5-dinitrophenyl thiocyanates. This study reveals a transition between concerted and stepwise mechanisms in the reductive cleavage of the S-CN bond, influenced by the substituent on the aryl ring. The presence of nitro substituents facilitates a stepwise mechanism with an anion radical as the intermediate. This research is pivotal for understanding the reactivity and reduction pathways of aryl thiocyanates, including 2-methoxy-4-nitrophenyl thiocyanate, in electrochemical environments Houmam, Hamed, & Still, 2003.
Hydrogen Bonding and Deprotonation Equilibria
Pérez-Casas and Yatsimirsky (2008) delve into the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including those related to this compound. Their study demonstrates the complex interactions and equilibria involved in the deprotonation and formation of hydrogen-bonded complexes with anions, providing a foundation for understanding the chemical behavior of similar compounds Pérez-Casas & Yatsimirsky, 2008.
Photoreagents for Protein Crosslinking
Jelenc, Cantor, and Simon (1978) propose 4-nitrophenyl ethers, including 2-methoxy-4-nitrophenyl ethers, as high-yield photoreagents for protein crosslinking and affinity labeling. Their study shows that these compounds, unreactive in the dark, can quantitatively react with amines upon irradiation, highlighting their potential as tools for biochemical and molecular biology research Jelenc, Cantor, & Simon, 1978.
Copper-Catalyzed Cyanation of Disulfides
Teng et al. (2014) developed a copper-catalyzed cyanation process for disulfides, leading to thiocyanates, including those related to this compound. This method showcases the compound's versatility and its potential in synthetic chemistry, especially in functionalizing disulfides under mild conditions Teng, Yu, Yang, Jiang, & Cheng, 2014.
Anionic Polymerization with Optical Functionalities
Research by Shin, Ahn, and Lee (2001) on the anionic polymerization of isocyanates with optical functionalities, including derivatives related to this compound, demonstrates its application in creating polyisocyanates with high yield. These polymers exhibit optical activity, which can be valuable in materials science and engineering for developing new optical materials Shin, Ahn, & Lee, 2001.
Safety and Hazards
Propiedades
IUPAC Name |
(2-methoxy-4-nitrophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7-4-6(10(11)12)2-3-8(7)14-5-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPGQCBNQLEOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)
![6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2881877.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2881881.png)
![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2881887.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)
![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)
![2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2881891.png)

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)
